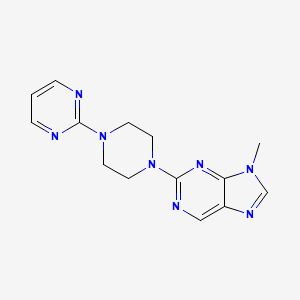
9H-Purine, 9-methyl-2-(4-(2-pyrimidinyl)-1-piperazinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“9H-Purine, 9-methyl-2-(4-(2-pyrimidinyl)-1-piperazinyl)-” is a complex organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. This compound is characterized by the presence of a methyl group at the 9th position of the purine ring and a piperazinyl group substituted with a pyrimidinyl moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “9H-Purine, 9-methyl-2-(4-(2-pyrimidinyl)-1-piperazinyl)-” typically involves multi-step organic reactions. The process may start with the preparation of the purine core, followed by the introduction of the methyl group and the piperazinyl-pyrimidinyl substituent. Common reagents and conditions include:
Starting Materials: Purine derivatives, methylating agents, piperazine, pyrimidine derivatives.
Reaction Conditions: Catalysts, solvents, temperature control, and purification steps.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. They may include various substituted purine derivatives with altered functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic properties, such as antiviral or anticancer activities.
Industry: Utilized in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include:
Binding to Active Sites: The compound may bind to the active sites of enzymes, inhibiting or modulating their activity.
Signal Transduction: It may influence signal transduction pathways, affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adenine: A naturally occurring purine base found in DNA and RNA.
Caffeine: A methylxanthine compound with stimulant properties.
Theobromine: A bitter alkaloid found in cocoa.
Uniqueness
“9H-Purine, 9-methyl-2-(4-(2-pyrimidinyl)-1-piperazinyl)-” is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other purine derivatives.
Eigenschaften
CAS-Nummer |
24926-44-1 |
|---|---|
Molekularformel |
C14H16N8 |
Molekulargewicht |
296.33 g/mol |
IUPAC-Name |
9-methyl-2-(4-pyrimidin-2-ylpiperazin-1-yl)purine |
InChI |
InChI=1S/C14H16N8/c1-20-10-18-11-9-17-14(19-12(11)20)22-7-5-21(6-8-22)13-15-3-2-4-16-13/h2-4,9-10H,5-8H2,1H3 |
InChI-Schlüssel |
OXYPTGPWLQOMSQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=NC2=CN=C(N=C21)N3CCN(CC3)C4=NC=CC=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


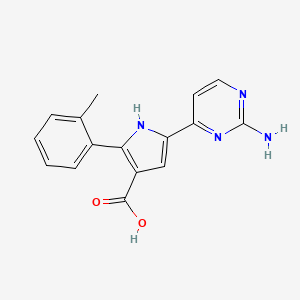
![3-Benzofurancarboxylicacid,5-[(2-fluorobenzoyl)oxy]-2-(4-methoxyphenyl)-,ethylester(9CI)](/img/structure/B13796950.png)

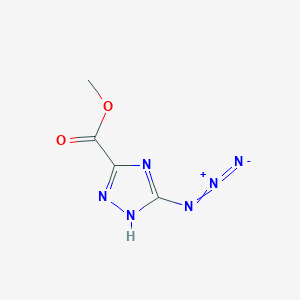
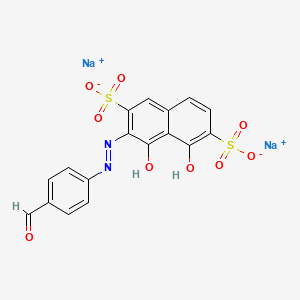
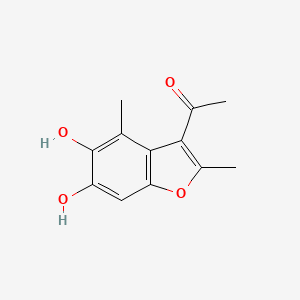
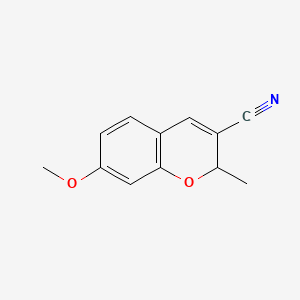
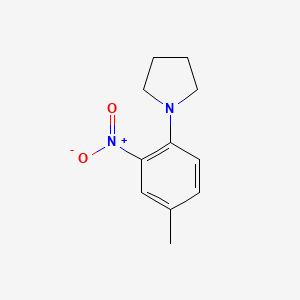
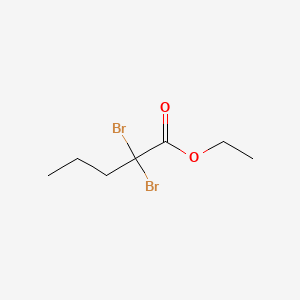
![3H-Furo[3,4-b]imidazo[4,5-d]pyridine](/img/structure/B13796989.png)
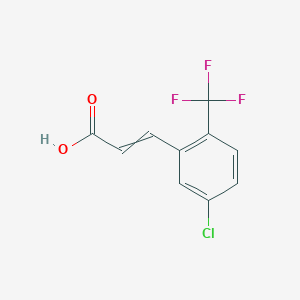

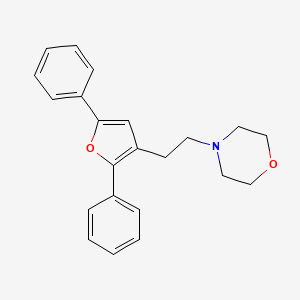
![Trimethylsilyl 4-[bis(trimethylsilyl)amino]-2-(trimethylsilylamino)butanoate](/img/structure/B13797016.png)
